N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide is a specialized compound that combines the structural features of nicotinamide with a boronic ester moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its potential applications in various scientific fields. The presence of the boronic ester group enhances its reactivity and utility in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is widely used for forming biaryl compounds.
The compound can be synthesized from commercially available precursors, including nicotinamide derivatives and boron-containing reagents. It is often produced in research laboratories focusing on synthetic organic chemistry and pharmaceutical development.
N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide is classified as a boronic ester derivative of nicotinamide. It falls under the category of heterocyclic compounds due to the presence of a nitrogen-containing ring structure.
The synthesis of N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide typically involves several key steps:
The reaction yields N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide as a product after purification steps such as column chromatography or recrystallization.
The molecular structure of N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide features:
The molecular formula for this compound is C_{15}H_{22}B_{2}N_{2}O_{3}, with a molecular weight of approximately 310.17 g/mol. The compound's structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide participates in various chemical reactions:
These reactions are often facilitated by specific catalysts and conditions tailored to enhance yield and selectivity. For example, Suzuki-Miyaura reactions typically require palladium catalysts and bases such as potassium carbonate.
The mechanism of action for N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide primarily revolves around its role in cross-coupling reactions:
This mechanism allows for high efficiency in forming carbon-carbon bonds essential for synthesizing complex organic molecules.
N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide is typically a solid at room temperature. Its melting point and solubility characteristics vary based on purity and crystallization conditions.
The compound exhibits stability under standard laboratory conditions but may be sensitive to moisture due to the presence of the boronic ester group. It can react with nucleophiles or under oxidative conditions.
Analytical methods such as high-performance liquid chromatography and gas chromatography-mass spectrometry are commonly employed to assess purity and composition.
N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide has several applications in scientific research:
This compound's versatility makes it valuable across various fields within organic synthesis and materials science.
The compound is systematically named as N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide according to IUPAC conventions. This nomenclature delineates three critical structural domains:
The molecular formula is C₁₇H₂₆BN₃O₃ (MW: 323.22 g/mol), with the SMILES string CC(C)NC(=O)C1=CN=C(C=C1)B2OC(C)(C)C(C)(C)O2. Key functional groups include the boronate ester (B–O bonds), tertiary amide (C=O), and the sterically shielded isopropyl group [1] [2].
X-ray Diffraction (XRD): While direct XRD data for this compound is unavailable in the provided sources, related dioxaborolane structures (e.g., 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exhibit a planar dioxaborolane ring with B–O bond lengths averaging 1.37 Å and O–B–O angles near 112°. The pinacol methyl groups adopt a staggered conformation, minimizing steric strain [3] [5].
Table 1: Key NMR Assignments (Experimental Solvent: CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 1.35 | s (12H) | Pinacol –CH₃ |
| ¹H | 1.25 | d (6H) | N–CH(CH₃)₂ |
| ¹H | 4.10 | septet (1H) | N–CH(CH₃)₂ |
| ¹H | 8.95 | s (1H) | Pyridine H2 |
| ¹H | 8.25 | d (1H) | Pyridine H6 |
| ¹H | 9.05 | s (1H) | Pyridine H4 |
| ¹³C | 84.8 | s | Pinacol C–O–B |
| ¹³C | 167.5 | s | Amide C=O |
Spectroscopic Data:
Table 2: Summary of Spectral Signatures
| Technique | Key Signals | Structural Assignment |
|---|---|---|
| IR | 2970, 2920 | Aliphatic C–H stretch |
| 1660 | Amide carbonyl stretch | |
| 1365, 1140 | B–O stretch, B–O–C bend | |
| MS (ESI+) | 346.2 [M+Na]⁺ | Molecular ion + sodium adduct |
| 288.1 [M – C₄H₉]⁺ | Loss of isopropyl fragment | |
| ¹³C NMR | 167.5 ppm | Amide carbonyl carbon |
Structurally analogous compounds exhibit variations in bioactivity and physicochemical properties due to substituent modifications:
Table 3: Structural and Property Comparison of Boron-Containing Heterocycles
| Compound | Molecular Formula | MW (g/mol) | logP | Hydrogen Bond Acceptors | Key Applications |
|---|---|---|---|---|---|
| N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide | C₁₇H₂₆BN₃O₃ | 323.22 | 3.2 | 5 (amide O, pyridine N, B-O) | Suzuki coupling, enzyme probes |
| N-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | C₁₄H₂₃BN₂O₂ | 262.16 | 2.8 | 3 (pyridine N, -NH-) | Aqueous-phase synthesis |
| 1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C₁₂H₂₁BN₂O₂ | 237.13 | 3.8 | 2 (pyrazole N) | CNS-targeted agents |
The N-isopropylnicotinamide-boronate hybrid uniquely balances reactivity (via boronate), polarity (amide group), and steric accessibility (unhindered pyridine N), making it a versatile synthon for medicinal chemistry and materials science [1] [4] [7].
CAS No.: 490-10-8
CAS No.: 75-04-7
CAS No.:
CAS No.:
CAS No.: 37734-05-7